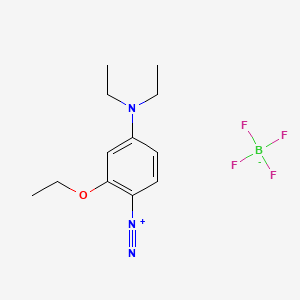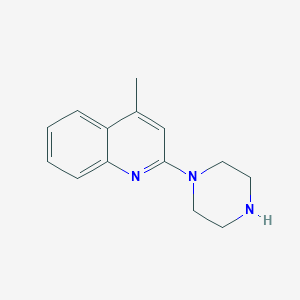
4-Methyl-2-Piperazin-1-yl-chinolin
Übersicht
Beschreibung
“4-Methyl-2-piperazin-1-yl-quinoline” is a chemical compound with the CAS Number: 50693-78-2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is 4-methyl-2-(1-piperazinyl)quinoline .
Synthesis Analysis
The synthesis of quinoline-piperazine hybrids, including “4-Methyl-2-piperazin-1-yl-quinoline”, involves various strategies such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-Methyl-2-piperazin-1-yl-quinoline” is 1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of “4-Methyl-2-piperazin-1-yl-quinoline” is 432°C . The compound has a flash point of 215°C .Wissenschaftliche Forschungsanwendungen
Antidepressiva-Forschung
Verbindungen mit einer ähnlichen Struktur wie 4-Methyl-2-Piperazin-1-yl-chinolin wurden auf ihre potenziellen antidepressiven Wirkungen untersucht. So zeigte beispielsweise eine Studie zu 2-(4-Methylpiperazin-1-yl)-1,8-Naphthyridin-3-carbonitril vielversprechende Ergebnisse in Verhaltensmodellen an Nagetieren .
Antitumoraktivität
Derivate von Piperazinverbindungen wurden synthetisiert und auf ihre Zytotoxizität gegenüber Tumorzelllinien untersucht, was auf eine potente Antitumoraktivität hindeutet. Dies deutet darauf hin, dass this compound auch für Antitumoranwendungen untersucht werden könnte.
Antibakterielle Aktivität
Molekularmodellierungen und Docking-Simulationen von Piperazinderivaten haben eine signifikante antibakterielle Aktivität gezeigt, indem sie Enzym-Inhibitor-Komplexe durch hydrophobe Wechselwirkungen stabilisieren . Dies impliziert, dass this compound in der antimikrobiellen Forschung eingesetzt werden könnte.
Schizophrenie-Behandlung
Die Verbindung Olanzapin, die eine ähnliche Piperazinstruktur aufweist, wird zur Behandlung von Schizophrenie und verwandten Psychosen eingesetzt . Dies deutet darauf hin, dass this compound Anwendungen in der Forschung zur Behandlung neuropsychiatrischer Störungen haben könnte.
Affinität zum α1-adrenergen Rezeptor
Studien haben gezeigt, dass bestimmte Piperazinverbindungen eine Affinität zu α1-adrenergen Rezeptoren haben, was in der kardiovaskulären Forschung von Vorteil sein könnte .
Molekulardynamik und elektrostatische Potentialverteilung
Piperazinverbindungen wurden in der vergleichenden Analyse von Strukturen, Molekulardynamik und Verteilung des elektrostatischen Potenzials verwendet, die entscheidend sind, um molekulare Wechselwirkungen zu verstehen .
Safety and Hazards
Zukünftige Richtungen
Quinoline-piperazine hybrids, including “4-Methyl-2-piperazin-1-yl-quinoline”, have shown significant potential in the field of medicinal chemistry. They have been found to display inhibitory activity against bacterial growth and could be developed as antibiotics or multi-drug resistant tuberculosis drugs by improving their hydrophilicity .
Wirkmechanismus
Target of Action
4-Methyl-2-piperazin-1-yl-quinoline is a complex compound with potential therapeutic applications. and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These targets play crucial roles in DNA replication and angiogenesis, respectively.
Mode of Action
For instance, inhibition of DNA Gyrase A can interfere with DNA replication, while inhibition of VEGFR-2 can disrupt angiogenesis .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Some quinoline derivatives have been found to have antimicrobial and antituberculosis properties
Molecular Mechanism
It has been suggested that quinoline derivatives may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite
Metabolic Pathways
It is known that quinoline derivatives are extensively metabolized by cytochrome P450 3A4
Transport and Distribution
Some quinoline derivatives have been found to accumulate in mouse macrophages
Subcellular Localization
Some quinoline derivatives have been found to localize in the soluble fraction of cells
Eigenschaften
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRABWZMGNEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344673 | |
| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50693-78-2 | |
| Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

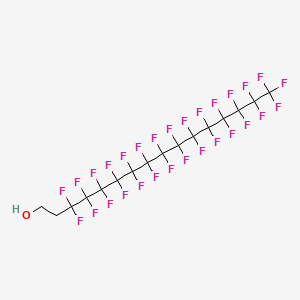
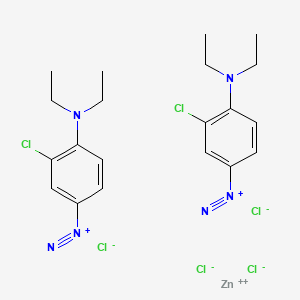

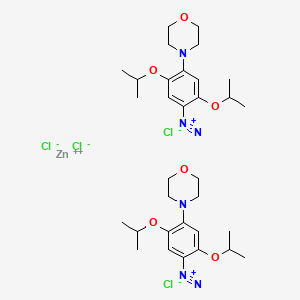


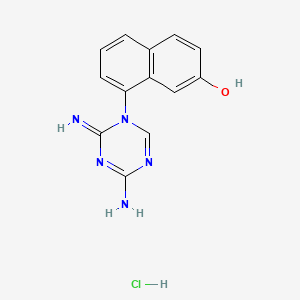
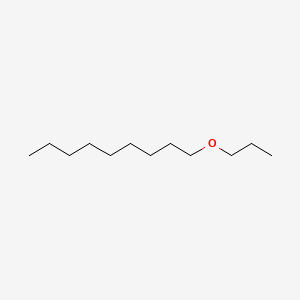
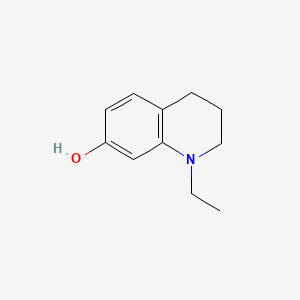
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B1616187.png)
![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
